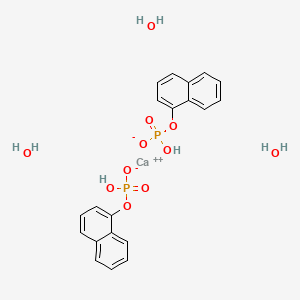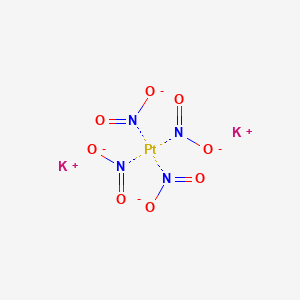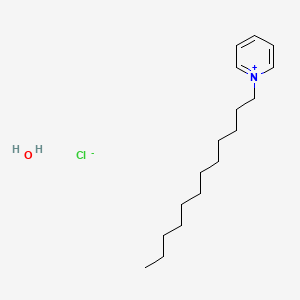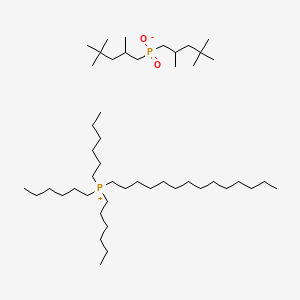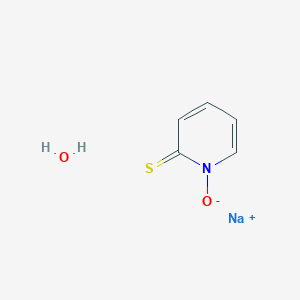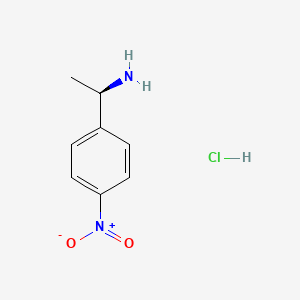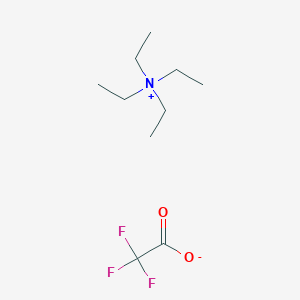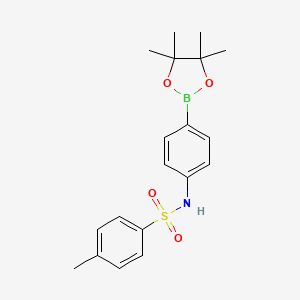
Dicyclohexyl(mesityl)phosphine
Übersicht
Beschreibung
Dicyclohexyl(mesityl)phosphine is a chemical compound with the molecular formula C21H33P . It contains a total of 57 bonds, including 24 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 3 six-membered rings, and 1 phosphane .
Synthesis Analysis
The new ansa-phosphinoborane (dicyclohexyl(2-(dimesitylboryl)phenyl)phosphine was synthesized via a one-pot protocol in 67% yield . The synthesis of phosphines often involves the reaction of organometallic compounds with halophosphines, the reaction of metal phosphides with alkyl halides, the reduction of other phosphorus compounds, and hydrophosphination .Molecular Structure Analysis
The molecular structure of Dicyclohexyl(mesityl)phosphine has been characterized by 1H, 13C, 11B, and 31P NMR, and its solid-state structure determined by a single crystal X-ray diffraction analysis .Chemical Reactions Analysis
The ansa-phosphinoborane does not react with molecular hydrogen or water at room or elevated temperature . According to performed DFT studies, heterolytic splitting of water or hydrogen by the phosphinoborane are both endergonic but close in thermodynamics .Physical And Chemical Properties Analysis
Dicyclohexyl(mesityl)phosphine has a molecular weight of 198.28 . It has a refractive index of n20/D 1.516 and a boiling point of 129 °C/8 mmHg . It is stored at a temperature of 20-25°C .Wissenschaftliche Forschungsanwendungen
Application 1: Frustrated Lewis Pairs (FLPs) Chemistry
- Summary of the Application: Dicyclohexyl(mesityl)phosphine is used in the creation of new ansa-phosphinoborane. This compound is a part of the Frustrated Lewis Pairs (FLPs) chemistry, a powerful yet simple concept to activate various chemical bonds through their heterolytic splitting .
- Methods of Application or Experimental Procedures: The new ansa-phosphinoborane (dicyclohexyl(2-(dimesitylboryl)phenyl)phosphine) was synthesized via a one-pot protocol. The compound has been characterized by 1H, 13C, 11B, and 31P NMR, and its solid-state structure determined by a single crystal X-ray diffraction analysis .
- Results or Outcomes: The ansa-phosphinoborane does not react with molecular hydrogen or water at room or elevated temperature. According to performed DFT studies, heterolytic splitting of water or hydrogen by the phosphinoborane are both endergonic but close in thermodynamics. In polar solvents, such as in methanol or acetonitrile, addition of hydrogen is energetically more favorable than of water .
Application 2: Preparation of Metal Phosphides
- Summary of the Application: Dicyclohexyl(mesityl)phosphine can be used in the preparation of metal phosphides. Metal phosphides are an interesting class of materials because of their wide scope of properties and applications .
- Methods of Application or Experimental Procedures: The preparation of metal phosphides involves the reduction of metal compounds together with phosphate. This process requires high temperature. However, reduction with phosphite, hypophosphite, or phosphine can be carried out at lower temperatures, leading to smaller metal phosphide particles and more active catalysts .
- Results or Outcomes: Metal-rich phosphides show excellent activity for hydrogenation reactions. For instance, nickel and rhodium phosphides catalyze the hydrogenation of acetylene to ethylene, while iron, cobalt, nickel, molybdenum, and tungsten phosphides are active catalysts in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) reactions .
Application 3: Asymmetric Allylation Reaction
- Summary of the Application: Dicyclohexyl(mesityl)phosphine can be used in the kinetic resolution of secondary phosphine oxides via a Le-Phos-catalyzed asymmetric allylation reaction with Morita–Baylis–Hillman carbonates .
- Methods of Application or Experimental Procedures: The method involves the use of Le-Phos as a catalyst in an asymmetric allylation reaction with Morita–Baylis–Hillman carbonates .
- Results or Outcomes: This method provides facile access to enantioenriched secondary and tertiary P-chiral phosphine .
Application 4: Preparation of Mesitylated Trityl Radicals
- Summary of the Application: Dicyclohexyl(mesityl)phosphine can be used in the preparation of mesitylated trityl radicals. These radicals have potential for use as light emitters in optoelectronic devices due to the absence of energetically low-lying non-emissive states .
- Methods of Application or Experimental Procedures: The method involves the use of mesityl substitution at the para-positions of tris(2,4,6-trichlorophenyl)methyl radical .
- Results or Outcomes: Mesityl substituted radicals show strongly enhanced photoluminescence arising from symmetry breaking in the excited state .
Application 5: Polymer-Supported Triphenylphosphine
- Summary of the Application: Dicyclohexyl(mesityl)phosphine can be used in the preparation of polymer-supported triphenylphosphine. This reagent has diverse applications in functional group interconversions, heterocycle synthesis, metal complexes and their application in synthesis, and total synthesis of natural products .
- Methods of Application or Experimental Procedures: The method involves the use of polymer-supported triphenylphosphine in various organic synthesis and organometallic reactions .
- Results or Outcomes: Many examples are provided from the literature to show the scope and selectivity (regio, stereo, and chemo) in these transformations .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dicyclohexyl-(2,4,6-trimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33P/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h14-15,19-20H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMRUTAFFILQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(C2CCCCC2)C3CCCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584650 | |
| Record name | Dicyclohexyl(2,4,6-trimethylphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexyl(mesityl)phosphine | |
CAS RN |
870703-48-3 | |
| Record name | Dicyclohexyl(2,4,6-trimethylphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclohexyl(2,4,6-trimethylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



